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molecular formula C11H9F3 B8294316 Benzene, (5,5,5-trifluoro-1-pentyn-1-yl)-

Benzene, (5,5,5-trifluoro-1-pentyn-1-yl)-

Cat. No. B8294316
M. Wt: 198.18 g/mol
InChI Key: GKMYOYVQRKIRLH-UHFFFAOYSA-N
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Patent
US08354398B2

Procedure details

To a solution of 1,1,1-trifluoro-3-iodopropane (0.052 mL, 0.438 mmol), Pd2(dba)3 (24.0 mg, 0.026 mmol), Tri-2-furylphosphine (10.2 mg, 0.044 mmol) and copper(I) iodide (8.33 mg, 0.044 mmol) in N,N-dimethylformamide (2.5 mL) was added tributyl(phenylethynyl)stannane (0.178 mL, 0.481 mmol) under nitrogen. The reaction mixture was stirred at room temperature for 16 h. The reaction mixture was diluted with ethyl acetate (50 mL), washed with water (10 mL), washed with brine (10 mL), and dried over anhydrous sodium sulfate. Concentration followed by purification by silica gel chromatography with hexanes yielded (5,5,5-trifluoropent-1-ynyl)benzene (50 mg). The compound had an HPLC ret. time=4.08 min.−Column: YMC S5 COMBISCREEN® 4.6×50 mm; Gradient time: 4 min; Flow rate=4 ml/min; Solvent A=10% MeOH−90% Water−0.2% H3PO4; Solvent B=90% MeOH−10% water−0.2% H3PO4; Start % B=0; Final % B=100.
Quantity
0.052 mL
Type
reactant
Reaction Step One
Quantity
10.2 mg
Type
reactant
Reaction Step One
Quantity
0.178 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
24 mg
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
8.33 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[CH2:3][CH2:4]I.O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1.C([Sn](CCCC)(CCCC)[C:29]#[C:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)CCC>CN(C)C=O.C(OCC)(=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[Cu]I>[F:1][C:2]([F:7])([F:6])[CH2:3][CH2:4][C:29]#[C:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1 |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.052 mL
Type
reactant
Smiles
FC(CCI)(F)F
Name
Quantity
10.2 mg
Type
reactant
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
Name
Quantity
0.178 mL
Type
reactant
Smiles
C(CCC)[Sn](C#CC1=CC=CC=C1)(CCCC)CCCC
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
24 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
copper(I) iodide
Quantity
8.33 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (10 mL)
WASH
Type
WASH
Details
washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
followed by purification by silica gel chromatography with hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(CCC#CC1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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